Acetamide,N,N-2,5-cyclohexadiene-1,4-diylidenebis-

Description

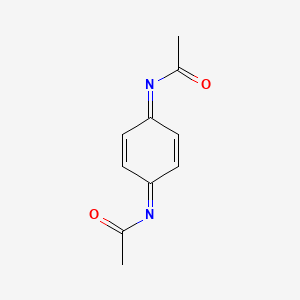

Acetamide,N,N-2,5-cyclohexadiene-1,4-diylidenebis- (IUPAC name: N,N'-[2,5-bis(2-methylaziridin-1-yl)-3,6-dioxocyclohexa-1,4-diene-1,4-diyl]diacetamide) is a bis-acetamide derivative featuring a 1,4-cyclohexadiene-diylidene core substituted with aziridinyl and carbonyl groups. Its molecular formula is C₁₆H₂₀N₄O₄, with an exact mass of 332.1486 g/mol . The compound’s structure includes two acetamide moieties linked to a central quinonoid ring, which is further functionalized with 2-methylaziridine groups at positions 2 and 3.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(4-acetyliminocyclohexa-2,5-dien-1-ylidene)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h3-6H,1-2H3 |

InChI Key |

HJRMPAHBWYMNNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1C=CC(=NC(=O)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The compound is structurally a bis-imine derivative formed by condensation between acetamide derivatives and a 2,5-cyclohexadiene-1,4-dione or related cyclohexadiene dialdehyde precursors. The key synthetic step involves the formation of C=N bonds (Schiff base formation) between amide nitrogen atoms and the electrophilic carbonyl carbons of the cyclohexadiene moiety.

Typical Synthetic Route

-

- 2,5-cyclohexadiene-1,4-dione or its dialdehyde analog

- Acetamide or substituted acetamides

-

- Acid or base catalysis to promote condensation

- Solvents such as ethanol, methanol, or other polar aprotic solvents

- Mild heating (room temperature to reflux) to facilitate imine bond formation

-

- The cyclohexadiene-dione is dissolved in a suitable solvent.

- Acetamide is added slowly with stirring.

- The mixture is heated under reflux for several hours to allow condensation.

- Progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods.

- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification can be achieved by recrystallization or chromatographic methods.

Alternative Synthetic Methods

- Metal-catalyzed synthesis : Some literature reports metal complexes facilitating the formation of bis-imine ligands from diketones and amides, which could be adapted for this compound.

- One-pot multi-component reactions : Using formaldehyde or other aldehydes with acetamide derivatives under catalytic conditions to form similar bis-imine structures in a single step.

Data Table Summarizing Preparation Conditions

| Step | Reagents | Solvent | Catalyst/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,5-cyclohexadiene-1,4-dione + Acetamide | Ethanol or Methanol | Acid catalyst (e.g., acetic acid) or base | Reflux (78-85°C) | 4-8 hours | 70-85 | Monitored by TLC, purified by recrystallization |

| 2 | Same as above | Polar aprotic solvents (e.g., DMF) | Metal catalyst (e.g., Cu(II) salts) | 100-120°C | 6-12 hours | 65-80 | Metal-catalyzed Schiff base formation |

| 3 | Multi-component (dione + acetamide + formaldehyde) | Methanol or ethanol | Acid catalyst or metal catalyst | Reflux | 8-10 hours | 60-75 | One-pot synthesis, requires purification |

Note: Specific yields and conditions may vary depending on reagent purity and reaction scale.

Chemical Reactions Analysis

Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines. One study demonstrated that a thiazole-integrated compound showed promising results with an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

2. Anticonvulsant Properties

Compounds derived from the acetamide structure have also been explored for their anticonvulsant activities. A series of thiazole-based compounds demonstrated effective protection in seizure models, indicating a potential therapeutic application for epilepsy treatment. For example, one derivative exhibited a median effective dose (ED50) of 18.4 mg/kg in animal studies .

Material Science

3. Polymer Chemistry

Acetamide derivatives have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength. Research indicates that polymers containing acetamide functionalities show better adhesion and compatibility with various substrates, making them suitable for applications in coatings and adhesives.

4. Photovoltaic Applications

The unique electronic properties of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- make it a candidate for use in organic photovoltaic devices. Studies have suggested that the compound can serve as an electron donor or acceptor in photovoltaic cells, potentially enhancing their efficiency .

Agricultural Chemistry

5. Pesticidal Activity

Research has shown that acetamide derivatives possess pesticidal properties against a range of agricultural pests. Compounds with structural similarities to Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- have been tested for their effectiveness in controlling insect populations and plant diseases. For instance, certain derivatives demonstrated significant insecticidal activity against common agricultural pests .

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 values as low as 5.71 μM against cancer cells |

| Anticonvulsant Properties | ED50 of 18.4 mg/kg in seizure models | |

| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Photovoltaic Applications | Potential use as electron donor/acceptor | |

| Agricultural Chemistry | Pesticidal Activity | Effective against common agricultural pests |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized various thiazole derivatives based on acetamide structures and tested them against MCF-7 breast cancer cells. The most potent compound showed an IC50 value significantly lower than standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Anticonvulsant Properties

In another research effort focused on anticonvulsant activity, several acetamide derivatives were evaluated using the maximal electroshock seizure (MES) model. The results highlighted several compounds with promising anticonvulsant effects, suggesting their viability as new therapeutic agents for epilepsy .

Mechanism of Action

The mechanism of action of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexadiene Core

Several analogs of Acetamide,N,N-2,5-cyclohexadiene-1,4-diylidenebis- differ in substituents on the cyclohexadiene core:

- N,N′-2,5-cyclohexadiene-1,4-diylidenebis[benzamide] : Replaces acetamide with benzamide groups, increasing aromaticity and molecular weight. This compound reacts with methylenetriphenylphosphoranes to form ylid-phosphorane adducts, indicating enhanced electrophilicity compared to the acetamide variant .

- 2,5-Bis(aziridin-1-yl)-3,6-dioxocyclohexa-1,4-diene derivatives : Lack acetamide groups but retain aziridinyl substituents. These compounds are intermediates in alkylation reactions due to the strained aziridine rings .

Table 1: Substituent-Based Comparison

Metal Salt Derivatives

Alkali and transition metal salts of cyclohexadiene-diylidenebis compounds exhibit distinct solubility and bioactivity:

Amino-Functionalized Derivatives

- N,N′-cyclohexa-2,5-diene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilin]: Incorporates dibutylamino groups, enhancing electron-donating capacity. This derivative is registered under CAS 5496-71-9 and is used in advanced material research .

Biological Activity

Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclohexadiene moiety, which is known for its reactivity and biological significance. Its molecular formula is , with notable functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to acetamide, particularly those containing quinone structures. For instance, a study evaluated the cytotoxic effects of several derivatives on human cancer cell lines using the MTT assay. The results indicated that specific modifications to the acetamide structure significantly enhanced cytotoxicity against various tumor cell lines.

Key Findings:

- Cytotoxicity : Compounds derived from acetamide exhibited potent cytotoxic effects against melanoma and other cancer cell lines.

- Mechanism of Action : The pro-apoptotic activity was mediated through caspase activation and cleavage of poly-(ADP-ribose)-polymerase (PARP) proteins, indicating a mechanism that promotes programmed cell death in cancer cells .

Antimicrobial Activity

The antimicrobial properties of acetamide derivatives have also been investigated. A study assessed the antibacterial activity of synthesized compounds against common pathogens, including E. coli, S. aureus, and S. typhi.

Results:

- Minimum Inhibitory Concentration (MIC) : Compounds 2b and 2i showed MIC values comparable to standard antibiotics like levofloxacin. For example:

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of acetamide derivatives. Studies have shown that:

- The presence of specific functional groups, such as methoxy or piperazine moieties, enhances antibacterial activity.

- Modifications in the central connecting chain can significantly affect inhibitory potency against targets like heme oxygenase-1 (HO-1) and HO-2 enzymes .

Data Summary

The following table summarizes key biological activities and findings related to acetamide derivatives:

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Observations |

|---|---|---|---|---|

| 2b | Antibacterial | B. subtilis | Lower than levofloxacin | Significant biofilm inhibition |

| 2i | Antibacterial | S. aureus | Equal to levofloxacin | Effective at inhibiting biofilm formation |

| V | Anticancer | Human melanoma M14 | Not specified | Induces apoptosis via caspase activation |

Case Studies

- Cytotoxic Evaluation : A study conducted on various acetamide derivatives demonstrated their effectiveness against multiple cancer cell lines, emphasizing the need for further exploration into their mechanisms of action.

- Antimicrobial Assessment : Another significant investigation focused on the antibacterial properties of acetamide derivatives, revealing their potential as alternatives to traditional antibiotics in treating resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis-?

The compound is synthesized via reactions involving quinoneimine precursors and phosphonium ylides. For example, methylenetriphenylphosphoranes react with N,N′-2,5-cyclohexadiene-1,4-diylidenebis(benzamide) to form ylid-phosphorane adducts. Key steps include controlled addition of ylides under inert conditions and purification via column chromatography. Reaction progress is monitored using TLC, and yields are optimized by adjusting stoichiometry and solvent polarity .

Q. How is spectroscopic characterization applied to confirm the structure of this compound?

Structural elucidation relies on multi-nuclear NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry (MS). For instance:

- ¹H NMR identifies proton environments in aromatic and aliphatic regions.

- ³¹P NMR confirms phosphorus coordination in phosphorane adducts.

- IR detects functional groups like sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) .

Table 1: Key Spectroscopic Techniques

Advanced Research Questions

Q. How do structural variations in Wittig reagents influence the reactivity of Acetamide, N,N-2,5-cyclohexadiene-1,4-diylidenebis-?

Substituents on Wittig reagents dictate reaction pathways. For example:

- Cyanomethylenetriphenylphosphorane forms azacyclopropane adducts via [2+1] cycloaddition.

- Methylenetriphenylphosphoranes yield ylid-phosphorane adducts through nucleophilic attack. Steric and electronic effects of ylide substituents (e.g., electron-withdrawing groups) modulate reaction rates and product selectivity .

Q. What mechanisms explain divergent adduct formation (azacyclopropane vs. ylid-phosphorane) with this compound?

Mechanistic studies propose:

- Azacyclopropane formation : A two-step process involving initial ylide attack on the quinoneimine, followed by cyclization.

- Ylid-phosphorane adducts : Direct nucleophilic addition without cyclization, stabilized by resonance in the phosphorane intermediate. The choice of ylide and reaction conditions (e.g., temperature, solvent) critically determines the pathway .

Q. How can contradictions in spectral data between derivatives be resolved?

Discrepancies (e.g., unexpected ¹³C NMR shifts) are addressed by:

Q. Table 2: Reaction Outcomes with Different Ylides

| Ylide Type | Product | Key Mechanistic Step |

|---|---|---|

| Cyanomethylene-ylide | Azacyclopropane adduct | Cycloaddition |

| Methylenetriphenyl-ylide | Ylid-phosphorane adduct | Nucleophilic attack |

Methodological Considerations

Q. How do physicochemical properties (e.g., boiling point, density) inform experimental design?

Data from related cyclohexadiene derivatives (e.g., density ~1.65 g/cm³, boiling points >500°C) suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.